molecular formula C10H7BrFNO2 B1449845 7-Bromo-4-fluoro-1-methylindole-3-carboxylic acid CAS No. 2131199-95-4

7-Bromo-4-fluoro-1-methylindole-3-carboxylic acid

Cat. No. B1449845
M. Wt: 272.07 g/mol
InChI Key: VUSXWGBTEOVRDY-UHFFFAOYSA-N
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Description

7-Bromo-4-fluoro-1-methylindole-3-carboxylic acid is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For instance, 7-bromo-4-(bromomethyl)-2-methylindole can react with NaOMe to provide 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields). This can be further reduced quantitatively with tributyltin hydride (Bu 3 SnH) (94% yield) to afford 4-(methoxymethyl)-2-methylindole .


Molecular Structure Analysis

The molecular formula of 7-Bromo-4-fluoro-1H-indole-3-carboxylic acid is CHBrFNO . The average mass is 258.044 Da and the monoisotopic mass is 256.948761 Da .


Chemical Reactions Analysis

Indole derivatives, such as 7-Bromo-4-fluoro-1-methylindole-3-carboxylic acid, are known to participate in various chemical reactions. For example, 7-bromoindole-2-carboxylic acid can be used in the synthesis of 7-bromoindole .

Scientific Research Applications

Fluorescence Reagent Development

7-Bromo-4-fluoro-1-methylindole-3-carboxylic acid has potential applications in the development of fluorogenic reagents for high-performance liquid chromatography (HPLC). Research by Yamaguchi et al. (1985) on various fluorogenic reagents, including similar compounds, has shown promising applications in determining carboxylic acids at sub-femtomole levels using HPLC (Yamaguchi et al., 1985).

Chemical Synthesis

This compound is significant in the exhaustive C-methylation of carboxylic acids to t-butyl compounds, as discussed in the research by Meisters and Mole (1974). They investigated the methylation of various carboxylic acids, including related compounds, demonstrating a new route to t-butyl compounds (Meisters & Mole, 1974).

Nucleophilic Reactions

The compound plays a role in nucleophilic reactions of related indole carboxylic acids, as explored by Kurzer and Patel (1984). Their research on 8-bromodiisophorone-1-carboxylic acid, a closely related compound, highlights its applications in generating various compounds through nucleophilic replacement (Kurzer & Patel, 1984).

Antibacterial Agents Synthesis

Ishikawa et al. (1990) synthesized a series of compounds, including derivatives of a similar compound, for potential use as antibacterial agents. These synthesized pyrroloquinolines showed potent antibacterial activity against various bacteria (Ishikawa et al., 1990).

Organic Synthesis

The compound is integral in the synthesis of various carboxylic acids and esters. Tsuchiya et al. (1982) described a system for high-performance liquid chromatography of carboxylic acids using a similar compound as the fluorescence reagent (Tsuchiya et al., 1982).

Future Directions

The future directions of research on 7-Bromo-4-fluoro-1-methylindole-3-carboxylic acid and related compounds could involve the development of new auxin mimic herbicides . The design, synthesis, and evaluation of a series of novel indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists have been reported .

properties

IUPAC Name

7-bromo-4-fluoro-1-methylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-13-4-5(10(14)15)8-7(12)3-2-6(11)9(8)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSXWGBTEOVRDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C=CC(=C21)Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-fluoro-1-methylindole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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